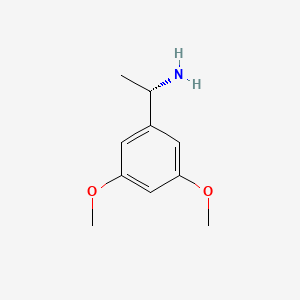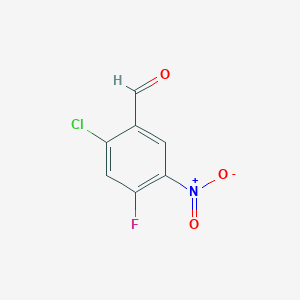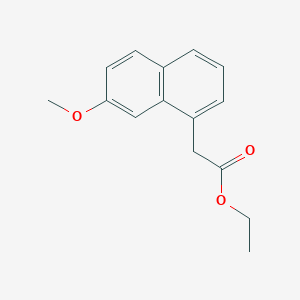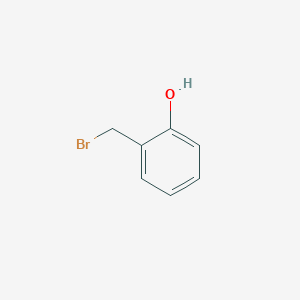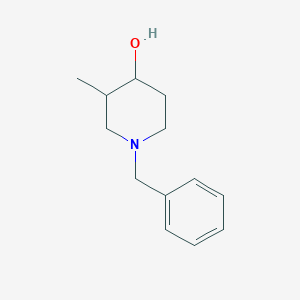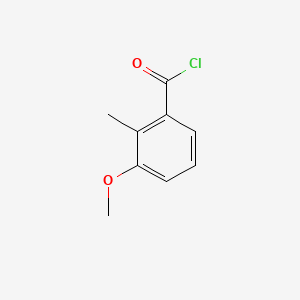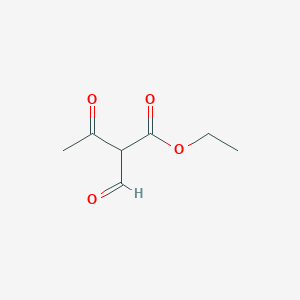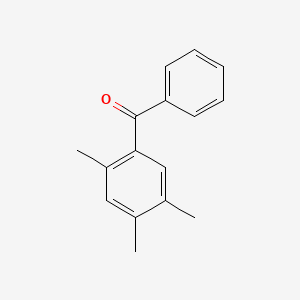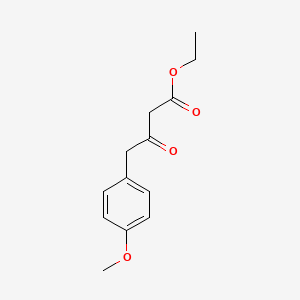
3-Chloro-5-iodoaniline
Descripción general
Descripción
3-Chloro-5-iodoaniline is a chemical compound with the molecular formula C6H5ClIN . It has an average mass of 253.468 Da and a monoisotopic mass of 252.915512 Da .
Synthesis Analysis
The synthesis of 3-Chloro-5-iodoaniline can be achieved through a six-step conversion synthesis from aniline . The process involves adding a protecting group on the amino group via acetylation, which activates the ring for electrophilic aromatic substitution using halogens and maintains its ortho/para directing factor .Molecular Structure Analysis
The molecular structure of 3-Chloro-5-iodoaniline consists of 9 heavy atoms . It has a molar refractivity of 48.3±0.3 cm³ . The InChI code for 3-Chloro-5-iodoaniline is 1S/C6H5ClIN/c7-4-1-5(8)3-6(9)2-4/h1-3H,9H2 .Physical And Chemical Properties Analysis
3-Chloro-5-iodoaniline has a density of 2.0±0.1 g/cm³, a boiling point of 319.8±27.0 °C at 760 mmHg, and a flash point of 147.2±23.7 °C . It has a molar volume of 125.7±3.0 cm³ . The compound has 1 H-bond acceptor, 2 H-bond donors, and no freely rotating bonds .Aplicaciones Científicas De Investigación
Synthesis of Pharmaceuticals and Dyes : 3-Chloro-5-iodoaniline is used as a chemical intermediate in the manufacture of various pharmaceuticals and dyes. It shows potential for industrial applications due to its easy preparation and stability under various conditions (Wang et al., 2016).
Environmental and Health Studies : Research has been conducted on the nephrotoxic effects of haloanilines, including 3-Chloro-5-iodoaniline, which is important for understanding its environmental and health impacts (Hong et al., 2000).
Chemical Reactions and Synthesis : Studies on the reactions involving haloanilines, including chlorination and iodination processes, provide insights into the reactivity and potential uses of 3-Chloro-5-iodoaniline in synthetic chemistry (Dey & Desiraju, 2004).
Environmental Fate and Transport : Research on the sorption, degradation, and transport behavior of various iodine species, including 4-iodoaniline, is crucial for understanding the environmental behavior of 3-Chloro-5-iodoaniline (Hu, Moran, & Gan, 2012).
Photocatalytic Degradation Studies : Investigations into the photocatalytic oxidation of chloroanilines provide insights into the environmental degradation pathways of 3-Chloro-5-iodoaniline (Choy & Chu, 2008).
Advanced Pharmaceutical Intermediates : 3-Chloro-5-iodoaniline is involved in the synthesis of advanced pharmaceutical intermediates, such as in the preparation of HIV non-nucleoside reverse transcriptase inhibitors (Mayes et al., 2010).
Photochemical Studies : The photochemistry of haloanilines, including 3-Chloro-5-iodoaniline, is studied to understand their behavior under light exposure, which is significant for photodegradation processes and phototoxicity studies (Freccero, Fagnoni, & Albini, 2003).
Disinfection Byproducts in Water : Studies on iodinated disinfection byproducts in drinking water, which can include compounds related to 3-Chloro-5-iodoaniline, are important for understanding their impact on water quality and human health (Richardson et al., 2008).
Safety and Hazards
Mecanismo De Acción
In terms of pharmacokinetics, the properties of a specific aniline can vary widely depending on its structure. Factors such as solubility, stability, and the presence of specific functional groups can influence how the compound is absorbed, distributed, metabolized, and excreted in the body .
The action of anilines and their derivatives can also be influenced by environmental factors. For example, factors such as temperature, pH, and the presence of other chemicals can affect the stability and reactivity of these compounds .
Propiedades
IUPAC Name |
3-chloro-5-iodoaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClIN/c7-4-1-5(8)3-6(9)2-4/h1-3H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFRQKPOHPGXPSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)I)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClIN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20569467 | |
| Record name | 3-Chloro-5-iodoaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20569467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-iodoaniline | |
CAS RN |
83171-49-7 | |
| Record name | 3-Chloro-5-iodoaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20569467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



